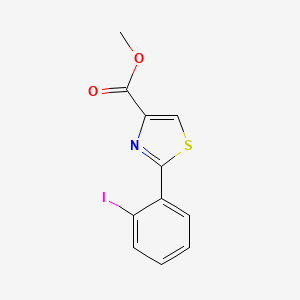

Methyl 2-(2-Iodophenyl)thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(2-Iodophenyl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with an iodophenyl group and a methyl ester group.

Preparation Methods

The synthesis of Methyl 2-(2-Iodophenyl)thiazole-4-carboxylate typically involves the reaction of 2-iodoaniline with α-bromoacetyl bromide to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. The final step involves esterification with methanol to produce the methyl ester . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 2-(2-Iodophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methyl 2-(2-Iodophenyl)thiazole-4-carboxylate has been explored for various scientific research applications:

Medicinal Chemistry: It has potential as a lead compound for developing new drugs with antimicrobial, antifungal, and anticancer activities.

Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions involving thiazole derivatives.

Material Science: It may be used in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-Iodophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or activation of biological pathways. The iodophenyl group enhances the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Methyl 2-(2-Iodophenyl)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

Methyl 2-(2-Bromophenyl)thiazole-4-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.

Methyl 2-(2-Chlorophenyl)thiazole-4-carboxylate:

The uniqueness of this compound lies in its iodophenyl group, which provides distinct electronic and steric effects, making it a valuable compound for various research applications .

Biological Activity

Methyl 2-(2-Iodophenyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antiviral properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. The presence of the iodine atom on the phenyl ring enhances its biological activity by increasing lipophilicity and potential interactions with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiazole derivatives, including this compound.

Case Studies

- Inhibition of Tumor Cell Growth : Research has shown that derivatives of thiazoles exhibit potent cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values ranging from 0.1 to 0.5 µM against human liver hepatocellular carcinoma (HepG2) and other cancer cells .

- Mechanism of Action : The mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G(2)/M phase and subsequent apoptosis in cancer cells .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.06 | NCI-H522 (lung) |

| Compound B | 0.1 | MCF7 (breast) |

| This compound | ~0.5 | HepG2 (liver) |

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial activity against various pathogens.

Research Findings

- Broad-Spectrum Activity : Studies indicate that thiazole compounds exhibit antimicrobial effects against bacteria and fungi, including Candida species . The structural modifications in compounds like this compound enhance their efficacy.

- Mechanism : The antimicrobial action is believed to stem from the disruption of microbial cell membranes and interference with metabolic pathways .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 10 µg/mL |

| Escherichia coli | 5 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

Antiviral Activity

The antiviral potential of thiazole derivatives has been explored, particularly in targeting flaviviruses.

Key Findings

- Inhibition of Viral Replication : this compound has been tested for its ability to inhibit viral replication in cellular assays, showing promising results against viruses such as dengue and yellow fever .

- Selectivity Index : The selectivity index (SI) for some thiazole derivatives has been reported to be high, indicating low cytotoxicity while effectively inhibiting viral replication .

| Virus | EC50 (µM) | SI Value |

|---|---|---|

| Dengue virus | 20 | 10 |

| Yellow fever virus | 15 | 12 |

Properties

Molecular Formula |

C11H8INO2S |

|---|---|

Molecular Weight |

345.16 g/mol |

IUPAC Name |

methyl 2-(2-iodophenyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C11H8INO2S/c1-15-11(14)9-6-16-10(13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 |

InChI Key |

HVOPYMMLJKPXTN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=CC=CC=C2I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.